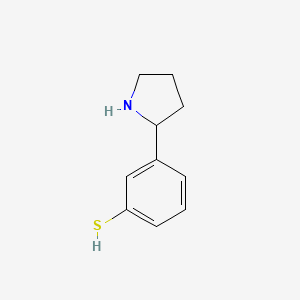

3-(2-Pyrrolidinyl)benzenethiol

Description

3-(2-Pyrrolidinyl)benzenethiol is an aromatic thiol derivative featuring a pyrrolidinyl substituent at the meta position of the benzene ring. The pyrrolidinyl group, a five-membered nitrogen-containing ring, introduces steric and electronic effects that may influence reactivity, adsorption behavior, and biological activity. Benzenethiol derivatives are widely used in surface chemistry, pharmaceuticals, and agrochemicals due to their thiol (-SH) group, which enables strong interactions with metals like gold and silver .

Propriétés

IUPAC Name |

3-pyrrolidin-2-ylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLUTSZKAPOYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrrolidinyl)benzenethiol typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring and subsequent introduction of the thiol group. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then subjected to electrophilic aromatic substitution to attach the benzene ring. The thiol group is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of 3-(2-Pyrrolidinyl)benzenethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the thiol group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution often involves reagents like bromine or chlorine, while nucleophilic substitution may use thiolates or alkoxides

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated derivatives, alkylated products

Applications De Recherche Scientifique

3-(2-Pyrrolidinyl)benzenethiol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(2-Pyrrolidinyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target proteins. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Comparative Overview of Benzenethiol Derivatives

Activité Biologique

3-(2-Pyrrolidinyl)benzenethiol is an organic compound notable for its structural features, which include a pyrrolidine ring and a thiol group attached to a benzene ring. This unique configuration allows the compound to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, typically involving the formation of the pyrrolidine ring followed by electrophilic aromatic substitution to attach the benzene ring. The thiol group is introduced via nucleophilic substitution reactions. Key reactions include:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : Reduction can yield corresponding thiolates.

- Substitution Reactions : The aromatic ring may undergo electrophilic substitution, while the thiol group can participate in nucleophilic substitutions.

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-(2-Pyrrolidinyl)benzenethiol exhibit significant antimicrobial activity. For instance, studies on pyrrolidine derivatives have shown promising results against various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa . The mechanism often involves inhibition of specific bacterial proteins essential for survival, such as Penicillin-Binding Protein 3 (PBP3), which is crucial for bacterial cell wall synthesis.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Research has demonstrated that certain pyrrolidine derivatives induce apoptosis in cancer cell lines, particularly HL-60 cells. This effect is attributed to their ability to bind to caspase-3, enhancing its activity and promoting programmed cell death .

The biological activity of 3-(2-Pyrrolidinyl)benzenethiol can be attributed to its interactions with specific molecular targets:

- Binding Interactions : The pyrrolidine ring may act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins.

- Covalent Bond Formation : The thiol group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Pyrrolidinyl)benzenethiol | Pyrrolidine + Thiol + Benzene | Antimicrobial, Anticancer |

| Pyrrolidine | Simple nitrogen-containing heterocycle | Limited biological activity |

| Thiophenol | Benzene + Thiol | Antimicrobial |

This table highlights the unique combination of structural features in 3-(2-Pyrrolidinyl)benzenethiol that contribute to its diverse biological activities compared to simpler compounds.

Case Studies and Research Findings

- Antibacterial Activity Study : A focused library screening identified several pyrrolidine derivatives as potent inhibitors of PBP3, demonstrating effective antibacterial properties against Pseudomonas aeruginosa. Compounds derived from this scaffold showed IC50 values ranging from 4 µM to >100 µM against the target enzyme .

- Cytotoxicity Assessment : In vitro studies on benzylpyrrolidin-3-ol derivatives revealed selective cytotoxicity towards HL-60 cells compared to solid tumor-derived cell lines. This suggests a potential therapeutic application in targeted cancer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.